molecular formula C24H26O3 B13098512 2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthaldehyde

2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthaldehyde

Cat. No.: B13098512
M. Wt: 362.5 g/mol
InChI Key: VZCBGBJKDVLJGY-UHFFFAOYSA-N
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Description

2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthaldehyde is an organic compound with a complex structure that includes benzyl, methoxy, methyl, and propyl groups attached to a naphthaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthaldehyde typically involves multi-step organic reactions

    Formation of the Naphthaldehyde Core: This can be achieved through the Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a strong acid like sulfuric acid.

    Benzylation: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Methylation and Propylation: These alkyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthoic acid.

    Reduction: 2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxy and benzyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-6,7-dimethoxy-1-naphthaldehyde
  • 2-Benzyl-3-methyl-5-propyl-1-naphthaldehyde
  • 6,7-Dimethoxy-3-methyl-5-propyl-1-naphthaldehyde

Uniqueness

2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthaldehyde is unique due to the specific combination of functional groups attached to the naphthaldehyde core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H26O3

Molecular Weight

362.5 g/mol

IUPAC Name

2-benzyl-6,7-dimethoxy-3-methyl-5-propylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C24H26O3/c1-5-9-18-20-12-16(2)19(13-17-10-7-6-8-11-17)22(15-25)21(20)14-23(26-3)24(18)27-4/h6-8,10-12,14-15H,5,9,13H2,1-4H3

InChI Key

VZCBGBJKDVLJGY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C=C(C(=C(C2=CC(=C1OC)OC)C=O)CC3=CC=CC=C3)C

Origin of Product

United States

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